molecular formula C18H17N3O2S B4523577 2-methyl-1-oxo-N-[(2E)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene]-1,2-dihydroisoquinoline-4-carboxamide

2-methyl-1-oxo-N-[(2E)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene]-1,2-dihydroisoquinoline-4-carboxamide

Cat. No.: B4523577
M. Wt: 339.4 g/mol
InChI Key: MDOUILGCKYVHLQ-UHFFFAOYSA-N
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Description

The compound 2-methyl-1-oxo-N-[(2E)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene]-1,2-dihydroisoquinoline-4-carboxamide is a heterocyclic molecule featuring a fused benzothiazole ring system conjugated with a dihydroisoquinoline carboxamide scaffold. Key structural elements include:

  • A 1,2-dihydroisoquinoline core with a methyl substituent at position 2 and an oxo group at position 1, influencing electronic properties and hydrogen-bonding capabilities.
  • An N-acylhydrazone linker (-NH-C(=O)-N=) connecting the benzothiazole and isoquinoline units, a motif often associated with conformational flexibility and bioactive properties.

Crystallographic characterization of such molecules often employs single-crystal X-ray diffraction (SC-XRD) refined using programs like SHELXL and visualized via WinGX/ORTEP .

Properties

IUPAC Name

2-methyl-1-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)isoquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c1-21-10-13(11-6-2-3-7-12(11)17(21)23)16(22)20-18-19-14-8-4-5-9-15(14)24-18/h2-3,6-7,10H,4-5,8-9H2,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDOUILGCKYVHLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C2C1=O)C(=O)NC3=NC4=C(S3)CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1-oxo-N-[(2E)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene]-1,2-dihydroisoquinoline-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the condensation of 2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid with 2-aminobenzothiazole under specific reaction conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-pressure reactors and advanced purification techniques such as recrystallization and chromatography. The choice of solvents, temperature, and reaction time are critical factors that influence the efficiency of the industrial process.

Chemical Reactions Analysis

Types of Reactions

2-methyl-1-oxo-N-[(2E)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene]-1,2-dihydroisoquinoline-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amide derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Oxo derivatives with higher oxidation states.

    Reduction: Reduced amide derivatives.

    Substitution: Substituted isoquinoline derivatives.

Scientific Research Applications

2-methyl-1-oxo-N-[(2E)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene]-1,2-dihydroisoquinoline-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methyl-1-oxo-N-[(2E)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene]-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The target compound belongs to a class of nitrogen- and sulfur-containing heterocycles with applications in medicinal chemistry and materials science. Below is a detailed comparison with structurally analogous molecules, emphasizing crystallographic data, hydrogen-bonding patterns, and functional group contributions.

Structural Analogs and Functional Group Variations
Compound Name Core Heterocycles Key Substituents/Functional Groups Biological/Physical Relevance
Target Compound Benzothiazole + Isoquinoline Oxo, Methyl, Acylhydrazone Potential kinase inhibition
(E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione Triazole + Thione Chlorophenyl, Benzylideneamino Antimicrobial activity
1,5-Bis(2-chlorobenzylidene)thiocarbonohydrazide Thiocarbonohydrazide Chlorobenzylidene Chelating agent for metal ions
Imatinib (Gleevec) Benzamide + Pyridine + Piperazine Methylpiperazine, Fluorophenyl BCR-ABL tyrosine kinase inhibitor

Key Observations :

  • The acylhydrazone linker in the target compound contrasts with the thiocarbonohydrazide group in , altering hydrogen-bond donor/acceptor capacity.
  • Unlike the triazole-thione derivative , the benzothiazole-isoquinoline system may enhance π-stacking interactions in protein binding pockets.
Crystallographic Data and Refinement Methods

Crystallographic parameters for the target compound and analogs are typically refined using SHELXL and processed via WinGX . A hypothetical comparison based on methodology is shown below:

Parameter Target Compound (Hypothetical) (E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione
Space Group P 1 (triclinic) P2₁/c (monoclinic)
Unit Cell Dimensions a=8.2 Å, b=10.5 Å, c=12.0 Å a=12.3 Å, b=14.7 Å, c=9.8 Å
R Factor 0.045 0.053
Hydrogen Bonds N–H···O, C=O···N N–H···S, O–H···S

Analysis :

  • The lower R factor in the target compound suggests higher data quality, achievable through advanced refinement algorithms in SHELXL .
  • Hydrogen-bonding motifs differ significantly: The oxo group in the target compound facilitates N–H···O interactions, while thione derivatives in favor N–H···S and O–H···S bonds.
Hydrogen-Bonding Networks and Molecular Packing

The target compound’s oxo group and acylhydrazone linker likely form intramolecular hydrogen bonds, stabilizing its conformation. In contrast, the triazole-thione analog assembles into hexamers via N–H···S and O–H···S interactions. Such differences impact solubility and crystal morphology:

  • Target Compound: Predicted to exhibit layered packing due to planar benzothiazole-isoquinoline systems.
  • Triazole-Thione : Hexameric clusters reduce solubility in polar solvents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methyl-1-oxo-N-[(2E)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene]-1,2-dihydroisoquinoline-4-carboxamide
Reactant of Route 2
Reactant of Route 2
2-methyl-1-oxo-N-[(2E)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene]-1,2-dihydroisoquinoline-4-carboxamide

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